Benzenesulfonylfluoride, 4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the iodination of precursor compounds followed by Suzuki–Miyaura coupling reactions. For example, the 5-positions of precursor pyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The iodinated compounds are then subjected to Suzuki reactions to generate the target compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerase II, which is crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
3,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups also show similar pharmacological properties.
Uniqueness
4-(2-(2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl)ethyl)benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24346-17-6 |
---|---|
Molecular Formula |
C18H15Cl2FN4O2S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[2-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C18H15Cl2FN4O2S/c19-13-7-4-11(9-14(13)20)16-15(24-18(23)25-17(16)22)8-3-10-1-5-12(6-2-10)28(21,26)27/h1-2,4-7,9H,3,8H2,(H4,22,23,24,25) |
InChI Key |
LPEVSFCQDKFRCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=C(C(=NC(=N2)N)N)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.